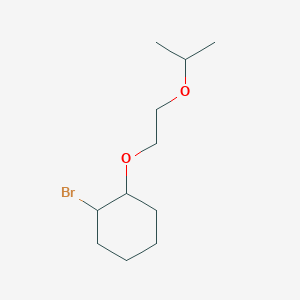

1-Bromo-2-(2-isopropoxyethoxy)cyclohexane

描述

1-Bromo-2-(2-isopropoxyethoxy)cyclohexane is a brominated cyclohexane derivative functionalized with a branched ether group (2-isopropoxyethoxy). This compound is structurally characterized by a cyclohexane ring substituted with a bromine atom and an ether chain, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or transition metal-catalyzed coupling processes . The bromine atom serves as a reactive site for further functionalization, while the ether chain enhances solubility in nonpolar solvents compared to simpler bromocyclohexanes.

属性

分子式 |

C11H21BrO2 |

|---|---|

分子量 |

265.19 g/mol |

IUPAC 名称 |

1-bromo-2-(2-propan-2-yloxyethoxy)cyclohexane |

InChI |

InChI=1S/C11H21BrO2/c1-9(2)13-7-8-14-11-6-4-3-5-10(11)12/h9-11H,3-8H2,1-2H3 |

InChI 键 |

MNRHFWJDRRQVLT-UHFFFAOYSA-N |

规范 SMILES |

CC(C)OCCOC1CCCCC1Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

1-Bromo-2-(2-isopropoxyethoxy)cyclohexane can be synthesized through a multi-step process involving the bromination of cyclohexane followed by the introduction of the isopropoxyethoxy group. The bromination step typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The subsequent etherification step can be achieved by reacting the brominated cyclohexane with isopropoxyethanol under basic conditions, using a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often utilizing continuous flow reactors and automated systems to control reaction conditions precisely.

化学反应分析

Types of Reactions

1-Bromo-2-(2-isopropoxyethoxy)cyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution (SN2 and SN1): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

Elimination (E2 and E1): The compound can undergo elimination reactions to form alkenes, especially under the influence of strong bases like potassium tert-butoxide (t-BuOK).

Oxidation: The isopropoxyethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in solvents like ethanol or tert-butanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted cyclohexanes with different functional groups.

Elimination: Formation of cyclohexenes.

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

科学研究应用

1-Bromo-2-(2-isopropoxyethoxy)cyclohexane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized cyclohexanes.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.

作用机制

The mechanism of action of 1-Bromo-2-(2-isopropoxyethoxy)cyclohexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom. The isopropoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

相似化合物的比较

Structural Analogs

The following table summarizes key structural analogs of 1-Bromo-2-(2-isopropoxyethoxy)cyclohexane, highlighting differences in substituents, molecular weight, and applications:

Key Observations :

- Substituent Effects: The isopropoxyethoxy group in the target compound provides moderate polarity, bridging the solubility gap between highly nonpolar derivatives (e.g., methylpropoxy) and polar halogenated analogs (e.g., fluorinated or chlorotrifluoroethyl).

- Reactivity : Bromine in the target compound is less electrophilic than in fluorinated analogs (e.g., ) but more reactive than in bulky alkoxy derivatives (e.g., ).

- Molecular Weight : The target compound (C11H21BrO2, ~265.2 g/mol) is heavier than simpler bromocyclohexanes (e.g., C8H14BrF at 209.1 g/mol ) due to its extended ether chain.

Physical and Chemical Properties

- Solubility : Ether-containing bromocyclohexanes (e.g., target compound) show improved solubility in cyclohexane and THF compared to halogen-rich derivatives .

- Stability : The ether linkage enhances hydrolytic stability relative to esters or sulfonates (e.g., 1-(bromomethyl)-1-methanesulfonylcyclohexane ).

- Boiling/Melting Points : Data gaps exist for the target compound, but analogs like 1-bromo-2-(methylpropoxy)cyclohexane lack specified boiling points , suggesting challenges in volatility due to molecular weight.

生物活性

1-Bromo-2-(2-isopropoxyethoxy)cyclohexane is a brominated organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : CHBrO

- Molecular Weight : 273.19 g/mol

- Boiling Point : Approximately 220 °C

- Density : 1.12 g/mL at 25 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom in the structure can participate in nucleophilic substitution reactions, which are crucial for its reactivity in biological systems.

Enzyme Inhibition

Research indicates that brominated compounds can act as inhibitors for certain cytochrome P450 enzymes, affecting drug metabolism and leading to potential drug-drug interactions. For instance, studies have shown that similar brominated compounds can inhibit CYP450 enzymes such as CYP1A2 and CYP2D6, which are involved in the metabolism of numerous pharmaceuticals .

Biological Activity

This compound exhibits several biological activities:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various brominated compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted using human breast cancer cell lines (MCF-7). The results showed that treatment with structurally similar brominated cyclohexanes led to a dose-dependent decrease in cell viability, with IC50 values around 50 µM after 48 hours of exposure. This suggests that modifications in the alkyl chain length and branching could enhance the anticancer potency of such compounds.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 273.19 g/mol |

| Boiling Point | ~220 °C |

| Density | 1.12 g/mL at 25 °C |

| Antimicrobial Activity (MIC) | 32 - 128 µg/mL |

| Cytotoxicity (IC50 in MCF-7) | ~50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。